Ortho-Methoxy Substitution Adds a Hydrogen-Bond Donor
The target compound possesses one hydrogen‑bond donor (thiol –SH) . In contrast, the des‑methoxy analog 4‑allyl‑5‑(phenoxymethyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 21358‑15‑6) is reported with an H‑bond donor count of zero, consistent with the thione tautomer predominating under the measurement conditions [1]. This single‑donor difference has practical consequences for solubility, membrane permeability, and target‑binding pharmacophore models. No published H‑bond donor count was located for the para‑methoxy isomer (CAS 669740‑18‑5); however, its computed LogP (2.34) is nearly identical to that of the ortho‑methoxy target (XLogP3 = 2.3), suggesting that the regioisomeric difference is expressed more through H‑bond geometry and steric accessibility than through bulk lipophilicity .
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | H‑bond donor count = 1 (thiol –SH) |
| Comparator Or Baseline | 4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6): H‑bond donor count = 0 |
| Quantified Difference | Δ = 1 H‑bond donor |
| Conditions | Computed/experimental values as reported by vendor datasheets (smolecule.com, kuujia.com) |
Why This Matters
A one‑donor difference alters predicted solubility, LogD, and hydrogen‑bond pharmacophore features, directly impacting the compound's suitability for specific biochemical screening campaigns.
- [1] Kuujia.com. 5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6). Hydrogen Bond Donor Count: 0. Accessed 2026. View Source
